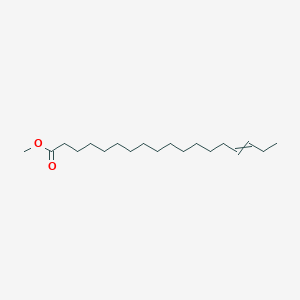

Methyl octadec-15-enoate

Description

Properties

CAS No. |

10411-39-9 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl octadec-15-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-5H,3,6-18H2,1-2H3 |

InChI Key |

NQEFHAHNEYBAAD-UHFFFAOYSA-N |

Isomeric SMILES |

CC/C=C\CCCCCCCCCCCCCC(=O)OC |

Canonical SMILES |

CCC=CCCCCCCCCCCCCCC(=O)OC |

Origin of Product |

United States |

Natural Occurrence and Biodiversity Sourcing of Z 15 Octadecenoic Acid Methyl Ester

Distribution in Plant Species

Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used to identify the chemical constituents of plant extracts. Through such analyses, researchers have identified a variety of fatty acid methyl esters in different plant species.

Several terrestrial plants have been analyzed for their chemical composition. In the case of Chamaecrista nigricans , phytochemical analyses have identified the presence of methyl ester, (Z, Z, Z)-9, 12, 15-octadecatrienoic acid. researchgate.net However, the presence of (Z)-15-Octadecenoic acid methyl ester has not been specifically reported in the available literature for this species.

For Pistia stratiotes L. (water lettuce), GC-MS analysis of its extracts has revealed several bioactive compounds, including 9,12-octadecadienoic acid (Z, Z)- methyl ester and 7,10-octadecadienoic acid methyl ester. researchgate.net

Analysis of Durio zibethinus Murr. (durian) has identified various fatty acid methyl esters. Studies have reported the presence of (Z)-9-Octadecenoic acid, methyl ester (a positional isomer of the target compound) in the wood bark and 10-octadecenoic acid methyl ester in the aril and seeds. cmu.ac.tharcjournals.org

In Thesium humile Vahl. , a parasitic herb, GC-MS analysis of a fractionated extract identified twenty different compounds. Among these were 10-octadecenoic acid methyl ester (27.45%) and 9-octadecenoic acid (Z) methyl ester (2.2%), but not the 15-octadecenoic isomer. semanticscholar.orgjmaterenvironsci.com

For Azanza garckeana , studies on its seed oil have identified several fatty acid methyl esters, including 9-Octadecenoic acid-methyl ester (methyl oleate) at a concentration of 0.33% in methanol extracts. ijasr.orgajol.info Other related compounds found include 9,12–octadecadienoic acid-(z-z) (Linoleic acid). ajol.info

Table 1: Fatty Acid Methyl Esters Identified in Select Terrestrial Flora

| Plant Species | Identified Fatty Acid Methyl Esters (other than (Z)-15-Octadecenoic acid methyl ester) | Reference |

| Chamaecrista nigricans | Methyl ester, (Z, Z, Z)-9, 12, 15-octadecatrienoic acid | researchgate.net |

| Pistia stratiotes L. | 9,12-octadecadienoic acid (Z, Z)- methyl ester, 7,10-octadecadienoic acid methyl ester | researchgate.net |

| Durio zibethinus Murr. | (Z)-9-Octadecenoic acid, methyl ester; 10-octadecenoic acid methyl ester | cmu.ac.tharcjournals.org |

| Thesium humile Vahl. | 10-octadecenoic acid methyl ester, 9-octadecenoic acid (Z) methyl ester | semanticscholar.orgjmaterenvironsci.com |

| Azanza garckeana | 9-Octadecenoic acid-methyl ester, 9,12–octadecadienoic acid-(z-z) | ijasr.orgajol.info |

The marine brown alga Padina pavonica has been a subject of phytochemical studies. Analysis of its lipid content has shown a profile rich in various fatty acids. nih.gov While it contains a variety of saturated and unsaturated fatty acids, specific identification of (Z)-15-Octadecenoic acid methyl ester is not mentioned in the search results. The fatty acid profile is noted to include compounds like palmitic acid, oleic acid, and linoleic acid. nih.govinnspub.net

Australian lupin species are recognized for their nutritional value, containing protein, fiber, and a fat profile composed mainly of mono- and polyunsaturated fats, including omega-3, 6, and 9 fatty acids. thelupinco.com.au The oil from lupins consists largely of oleic acid (C18:1) and linoleic acid (C18:2). researchgate.net Specific data on the presence of (Z)-15-Octadecenoic acid methyl ester was not found in the provided search results.

Ceratophyllum demersum , a submerged aquatic macrophyte, has been analyzed for its chemical composition, particularly for phenolic compounds. nih.gov While these studies confirm the presence of various bioactive substances, detailed analyses focusing on the full fatty acid methyl ester profile, specifically identifying (Z)-15-Octadecenoic acid methyl ester, are not detailed in the available search results.

Characterization in Microbial Organisms

Microorganisms, particularly cyanobacteria, are known producers of a wide array of bioactive compounds, including various lipids.

Cyanobacteria are recognized as a source of fatty acids for potential applications like biofuel production. tci-thaijo.orgresearchgate.netespublisher.com GC-MS analyses of various cyanobacterial strains have revealed diverse fatty acid profiles. For instance, a study on Anabaena variabilis and Spirulina platensis identified several fatty acid methyl esters. In A. variabilis, 12,15-Octadecadienoic acid, methyl ester was found (10.23%), while S. platensis contained 9,12,15-Octadecadienoic acid methyl ester (24%). ekb.egresearchgate.net Another study on soil cyanobacteria also noted the presence of compounds like 9-Hexadecenoic acid, methyl ester, (Z) and 9, 12-Octadecadienoic acid (Z,Z)-, methyl ester. scielo.br However, none of the available studies on cyanobacterial extracts explicitly report the isolation of (Z)-15-Octadecenoic acid methyl ester.

Table 2: Fatty Acid Methyl Esters Identified in Cyanobacterial Extracts

| Cyanobacterial Strain | Identified Fatty Acid Methyl Esters (other than (Z)-15-Octadecenoic acid methyl ester) | Relative Amount (%) | Reference |

| Anabaena variabilis | 12,15-Octadecadienoic acid, methyl ester | 10.23 | ekb.egresearchgate.net |

| Spirulina platensis | 9,12,15-Octadecadienoic acid methyl ester | 24.00 | ekb.egresearchgate.net |

| Soil Cyanobacteria | 9-Hexadecenoic acid, methyl ester, (Z); 9, 12-Octadecadienoic acid (Z,Z)-, methyl ester | Not specified | scielo.br |

Identification in Endophytic Fungi Metabolites

Scientific investigations into the metabolic products of endophytic fungi have identified a wide array of fatty acid methyl esters. However, based on a review of available research, the specific compound (Z)-15-Octadecenoic acid methyl ester has not been reported as a metabolite of endophytic fungi. Studies conducting Gas Chromatography-Mass Spectrometry (GC-MS) analysis on extracts from various endophytic fungi have detailed the presence of numerous other related esters, such as 9,12-octadecadienoic acid, methyl ester and 9-octadecenoic acid (Z), methyl ester. Despite the comprehensive analysis of fungal metabolites in these studies, (Z)-15-Octadecenoic acid methyl ester is not listed among the identified compounds.

Table 1: Status of (Z)-15-Octadecenoic acid methyl ester in Endophytic Fungi Metabolites

| Compound Name | Identification Status in Endophytic Fungi |

|---|---|

| (Z)-15-Octadecenoic acid methyl ester | Not identified in reviewed literature |

Presence in Animal-Derived Products (e.g., Goat Margarine)

The chemical composition of various animal-derived products, including fats and dairy, has been a subject of detailed analysis. Specifically, studies on goat margarine have characterized its fatty acid profile extensively. These analyses have successfully identified a multitude of fatty acid methyl esters. However, (Z)-15-Octadecenoic acid methyl ester has not been identified among the constituents of goat margarine or other animal-derived products in the reviewed scientific literature. While isomers such as 9-Octadecenoic acid (Z)-, methyl ester and trans-13-Octadecenoic acid, methyl ester are reported, the specific 15-isomer is absent from these findings.

Table 2: Status of (Z)-15-Octadecenoic acid methyl ester in Goat Margarine

| Compound Name | Presence in Goat Margarine |

|---|---|

| (Z)-15-Octadecenoic acid methyl ester | Not detected in reviewed studies |

Synthetic Methodologies and Chemical Derivatization of Z 15 Octadecenoic Acid Methyl Ester

Chemical Synthesis Pathways

The construction of (Z)-15-Octadecenoic acid methyl ester involves a multi-step process that typically combines the formation of the ester group with the stereoselective creation of the carbon-carbon double bond at the correct position.

The final step in many synthetic pathways, or a direct conversion from the corresponding carboxylic acid, is the formation of the methyl ester. This is a fundamental reaction in lipid chemistry. Fatty acid methyl esters (FAMEs) are commonly prepared for analysis by gas-liquid chromatography (GC) or for use as biofuels. nih.gov

Two primary catalytic methods are employed for this transformation:

Acid-Catalyzed Esterification: This method involves reacting the (Z)-15-Octadecenoic acid with methanol in the presence of an acid catalyst, such as hydrochloric acid (HCl) or a boron trifluoride (BF₃)-methanol reagent. nih.gov The reaction is typically heated to drive it toward completion. A convenient approach uses commercial aqueous concentrated HCl, where the final concentration is around 1.2% (w/v), with the reaction heated to 100°C for 1 to 1.5 hours. nih.gov

Base-Catalyzed Transesterification: If starting from a triglyceride containing the desired fatty acid, base-catalyzed transesterification with methanol is highly efficient. Catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH) proceed much faster and under milder temperature conditions than acid-catalyzed reactions. nih.govmdpi.com However, bases cannot directly esterify a free fatty acid. nih.gov

A direct synthesis method applicable to tissues or oils involves an initial hydrolysis step with KOH in methanol, followed by neutralization and subsequent acid-catalyzed methylation with H₂SO₄. nih.gov

The Wittig reaction is a versatile and widely used method for creating carbon-carbon double bonds with good stereochemical control, making it ideal for synthesizing the Z-isomer of an alkene. nih.gov It involves the reaction of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org

For the synthesis of (Z)-15-Octadecenoic acid methyl ester, a retrosynthetic analysis would disconnect the molecule at the C15-C16 double bond. This leads to two potential precursor fragments: a C15 aldehyde and a C3 phosphonium ylide, or a C2 aldehyde and a C16 phosphonium ylide. A common strategy for long-chain fatty acids involves coupling an aldehyde fragment with a phosphonium ylide derived from a long-chain alkyl halide. masterorganicchemistry.comrsc.org

The general steps are:

Preparation of the Phosphonium Salt: A primary alkyl halide is treated with triphenylphosphine (PPh₃) via an SN2 reaction to form a phosphonium salt. masterorganicchemistry.com

Formation of the Ylide: The phosphonium salt is deprotonated with a strong base, such as n-butyllithium (n-BuLi), to form the phosphorus ylide. masterorganicchemistry.com

Reaction with Carbonyl: The ylide is then reacted with an appropriate aldehyde or ketone. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the desired alkene and triphenylphosphine oxide. organic-chemistry.orgpitt.edu

Achieving high selectivity for the Z-isomer is a key challenge in alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions. organic-chemistry.org

Ylide Type: Unstabilized ylides, where the group attached to the negatively charged carbon is an alkyl group, strongly favor the formation of the Z-alkene. wikipedia.orgorganic-chemistry.org This is because the initial cycloaddition to form the oxaphosphetane intermediate is kinetically controlled and proceeds rapidly, leading to the syn intermediate which eliminates to the Z-alkene. pitt.educhemtube3d.com In contrast, stabilized ylides (with electron-withdrawing groups) tend to produce the E-alkene. masterorganicchemistry.com

Solvent Effects: The reaction is typically performed in aprotic, non-polar solvents like tetrahydrofuran (THF) or diethyl ether.

Temperature Control: Low temperatures are often used during the formation of the ylide and the subsequent reaction with the aldehyde to enhance selectivity.

Salt Effects: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of the intermediate betaines, a phenomenon known as "stereochemical drift". wikipedia.orglibretexts.org Therefore, performing the reaction under salt-free conditions, for example by using sodium- or potassium-based strong bases like sodium amide (NaNH₂) or potassium tert-butoxide, can significantly improve the Z:E ratio. masterorganicchemistry.com Performing the reaction in dimethylformamide (DMF) in the presence of sodium iodide can yield almost exclusively the Z-isomer. wikipedia.orglibretexts.org

| Factor | Condition for High Z-Selectivity | Rationale | Reference |

|---|---|---|---|

| Ylide Type | Unstabilized (e.g., R = alkyl) | Kinetically controlled, rapid formation of the syn-oxaphosphetane intermediate which leads to the Z-alkene. | wikipedia.orgorganic-chemistry.org |

| Solvent | Aprotic, non-polar (e.g., THF, Diethyl Ether) | Favors the kinetic pathway. | pitt.edu |

| Additives | Salt-free conditions (avoiding Li⁺) | Lithium salts can catalyze the equilibration of intermediates, reducing Z-selectivity. | wikipedia.orglibretexts.org |

| Temperature | Low temperature (e.g., -78 °C to 0 °C) | Slows down side reactions and potential equilibration pathways, enhancing kinetic control. | libretexts.org |

After synthesis, obtaining the target compound with high purity is essential. This involves both the potential hydrolysis of the ester and rigorous purification of the final product.

Hydrolysis: If the free fatty acid is desired, the methyl ester can be hydrolyzed. This can be achieved through saponification using an aqueous base like potassium hydroxide, followed by acidification to protonate the carboxylate and yield the free fatty acid. nih.gov Alternatively, acid-catalyzed hydrolysis can be performed, though this may require harsher conditions. google.com

Purification: Chromatography is the primary method for purifying FAMEs. High-performance liquid chromatography (HPLC) can be used to separate the desired FAME from contaminants, including isomers and starting materials. nih.gov For instance, an amino-phase HPLC column with a hexane-isopropanol gradient has been shown to be effective in purifying FAMEs from complex biological samples. nih.gov Traditional methods like silica gel chromatography are also widely used. researchgate.net The purity of the final product is typically confirmed by gas chromatography (GC) and spectroscopic methods like NMR.

Producing sufficient quantities of (Z)-15-Octadecenoic acid methyl ester for research requires a synthetic route that is both efficient and scalable. The Wittig reaction is generally scalable, provided the starting materials (the aldehyde and the alkyl halide for the phosphonium salt) are readily available. nih.gov Alternative strategies for forming the double bond, such as those using acetylenic precursors followed by stereoselective reduction using Lindlar's catalyst, can also be employed and scaled up. This approach was used in the total synthesis of the related (Z)-15-methyl-10-hexadecenoic acid. nih.gov The key considerations for scalability include the cost and availability of reagents, the efficiency of each step, and the ease of purification.

Stereoselective Olefinic Bond Introduction (e.g., Wittig Reaction)

Isotopic Labeling Strategies for Tracer Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules in vivo. bioscientifica.combioscientifica.com By replacing one or more atoms in (Z)-15-Octadecenoic acid methyl ester with a heavier, stable isotope, researchers can track its absorption, transport, and conversion into other products using mass spectrometry. nih.govnih.gov

The most common stable isotopes used for labeling lipids are deuterium (²H or D) and carbon-13 (¹³C). mdpi.com

Deuterium Labeling: This is a cost-effective and common strategy. Deuterium atoms can be incorporated at specific positions in the fatty acid chain. nih.gov For example, deuterium gas (D₂) can be used in the reduction of an acetylenic precursor with a catalyst like (Ph₃P)₃RhCl to introduce deuterium atoms across the resulting double bond. researchgate.net Another approach involves using deuterated starting materials in the synthesis. For instance, a deuterium-labeled alkyl halide could be used to prepare the phosphonium ylide for a Wittig reaction, thereby placing the deuterium label on a specific part of the acyl chain. nih.gov

Carbon-13 Labeling: While more expensive, ¹³C-labeling avoids potential issues of deuterium loss during metabolic processes like desaturation. mdpi.com Uniformly labeled fatty acids, where every carbon is ¹³C, can be used, which allows for sensitive detection and analysis of metabolic fluxes. bioscientifica.comnih.gov

These labeled tracers are invaluable for quantitative studies of fatty acid metabolism, including pathways like lipolysis, tissue uptake, and oxidation. nih.gov The choice of isotope and labeling position depends on the specific metabolic pathway being investigated. bioscientifica.com

| Isotope | Labeling Method | Application Example | Advantages | Reference |

|---|---|---|---|---|

| Deuterium (²H) | Catalytic deuteration of an alkyne precursor | Tracing fatty acid uptake and incorporation into complex lipids. | Lower cost compared to ¹³C. | researchgate.net |

| Deuterium (²H) | Use of deuterated building blocks in chemical synthesis | Allows for specific positional labeling. | Site-specific metabolic tracking. | nih.gov |

| Carbon-13 (¹³C) | Use of ¹³C-labeled precursors (e.g., [¹³C]-acetyl-CoA) in biosynthesis | Determining contributions of de novo synthesis vs. uptake. | Label is metabolically stable. | nih.gov |

| Carbon-13 (¹³C) | Total chemical synthesis with ¹³C-labeled starting materials | Tracing oxidation pathways by measuring ¹³CO₂ in breath. | Provides detailed flux analysis. | nih.gov |

Preparation of Structural Analogues and Derivatives of (Z)-15-Octadecenoic Acid Methyl Ester

The synthesis of structural analogues and derivatives of (Z)-15-octadecenoic acid methyl ester is crucial for structure-activity relationship studies and the development of novel compounds with specific properties. Methodologies for preparing positional isomers and homologous compounds through chain elongation are particularly important in this regard.

Positional Isomers Synthesis

A facile and stereoselective synthetic route has been developed for (Z)-15-octadecenoic acid, which can be readily esterified to its methyl ester. This methodology is adaptable for the synthesis of various positional isomers by selecting the appropriate starting materials. The core of this synthesis involves a Wittig reaction to stereoselectively form the Z-double bond at the desired position. nih.gov

The general synthetic pathway commences with a commercially available hydroxy fatty acid, which is first esterified and then oxidized to the corresponding aldehyde. This aldehyde subsequently undergoes a Wittig reaction with a suitable phosphonium ylide to introduce the double bond at the target position. A final hydrolysis step yields the desired fatty acid, which can then be re-esterified to the methyl ester. nih.gov

An example of this is the synthesis of (Z)-15-octadecenoic acid, an omega-3 fatty acid. The key steps are outlined below:

Esterification and Oxidation: The synthesis can start from a long-chain hydroxy acid. For instance, a suitable precursor is oxidized to yield a long-chain aldehyde with the carbonyl group at the position where one carbon of the future double bond is desired.

Wittig Reaction: The aldehyde is then reacted with a phosphonium ylide. The choice of the ylide determines the position of the newly formed double bond. For (Z)-15-octadecenoic acid, the reaction creates the double bond at the C-15 position. Optimal conditions for achieving high Z-selectivity (Z:E ratios ≥ 97:3) involve using tetrahydrofuran (THF) as the solvent at a temperature of -78°C. nih.gov

Hydrolysis and Esterification: The resulting unsaturated ester is hydrolyzed to the free fatty acid and then esterified to the methyl ester.

| Step | Description | Key Reagents and Conditions | Outcome | Reference |

|---|---|---|---|---|

| 1 | Oxidation of Hydroxy Acid Precursor | Appropriate oxidizing agent | Long-chain aldehyde | nih.gov |

| 2 | Wittig Reaction | Phosphonium ylide, THF, -78°C | (Z)-unsaturated fatty acid ester with high stereoselectivity (≥97:3 Z:E) | nih.gov |

| 3 | Hydrolysis and Esterification | Base hydrolysis followed by acid-catalyzed esterification with methanol | (Z)-15-Octadecenoic acid methyl ester | nih.gov |

Chain Elongation Techniques for Homologous Compounds

The synthesis of homologous compounds of (Z)-15-octadecenoic acid methyl ester, with longer carbon chains, can be achieved through chemical C2-elongation techniques. A well-established four-step preparative method allows for the extension of the fatty acid chain by two carbons while preserving the stereochemistry of the existing double bond. nih.govnih.gov

This process begins with the methyl ester of the fatty acid and proceeds as follows:

Reduction to Alcohol: The fatty acid methyl ester is reduced to the corresponding alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an ether solvent. nih.govnih.gov

Conversion to Bromide: The resulting alcohol is then converted into a bromide. This can be accomplished by treating the alcohol with triphenylphosphine dibromide (Ph₃PBr₂) in a solvent like dichloromethane. nih.govnih.gov

Coupling with a C2-Elongation Block: The bromide is coupled with a lithiated C2-elongation unit. A frequently used reagent for this step is 2,4,4-trimethyl-2-oxazoline, which is first lithiated with n-butyllithium (n-BuLi) at low temperatures (-78°C). The bromide is then added to this lithiated species to form the corresponding 2,2-dimethyloxazoline derivative of the C2-elongated fatty acid. nih.govnih.gov

Conversion to the Elongated Fatty Acid Methyl Ester: The final step is the conversion of the oxazoline derivative to the target C2-elongated fatty acid methyl ester. This is typically achieved through acidic alcoholysis, for example, by refluxing in a solution of hydrochloric acid in methanol. nih.govnih.gov

| Step | Transformation | Key Reagents and Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Ester to Alcohol | LiAlH₄, ether, room temperature | Unsaturated alcohol | nih.govnih.gov |

| 2 | Alcohol to Bromide | Ph₃PBr₂, CH₂Cl₂ | Unsaturated bromide | nih.govnih.gov |

| 3 | Bromide to Oxazoline | 2,4,4-trimethyl-2-oxazoline, n-BuLi, -78°C | C2-elongated oxazoline derivative | nih.govnih.gov |

| 4 | Oxazoline to Ester | HCl/MeOH, reflux | C2-elongated fatty acid methyl ester | nih.govnih.gov |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to lipid analysis, enabling the separation of individual components from a complex matrix. For FAMEs, the separation is often challenging due to the existence of numerous structural, positional, and geometric isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profiling and Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like FAMEs. wiley.comcreative-proteomics.com In this method, the FAME mixture is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. uib.no Highly polar capillary columns are often required for the accurate quantification of FAMEs by GC. researchgate.net The retention time, the time it takes for a compound to travel through the column, provides the first level of identification.

Upon elution from the GC column, the separated esters enter the mass spectrometer, where they are ionized, most commonly by Electron Ionization (EI). jeol.com The EI process is a hard ionization technique that fragments the molecules into characteristic patterns. jeol.comshimadzu.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge (m/z) ratio, serves as a molecular fingerprint that can be compared against spectral libraries for identification. wiley.comjeol.com For monounsaturated FAMEs like (Z)-15-Octadecenoic acid methyl ester, the molecular ion (M+) peak may be weak or absent in EI spectra, but characteristic fragment ions allow for structural inference. jeol.comnih.gov For instance, in the GC/EI-MS analysis of FAMEs in selected ion monitoring (SIM) mode, monoenoic fatty acids can be determined using the characteristic fragment ion at m/z 74. nih.gov

The analysis of GC-MS data allows for the profiling of fatty acids in various samples, identifying major and minor components. nih.govnih.gov For example, GC-MS analysis has been used to identify (Z)-9-Octadecenoic acid, methyl ester as a major component in various natural extracts. arcjournals.orgunm.ac.id While standard GC-MS can separate many FAMEs, resolving positional and geometric isomers of octadecenoic acid can be challenging and may require specialized columns or multidimensional techniques like comprehensive two-dimensional gas chromatography (GCxGC). epa.govgcms.cz

| Characteristic Ion/Fragment | Description | Typical m/z Value(s) for C18:1 FAME |

| Molecular Ion (M+) | Represents the intact ionized molecule. Often weak or absent in EI. | 296 |

| McLafferty Rearrangement Ion | A key fragment for methyl esters, resulting from a specific rearrangement. | 74 |

| Alkenyl Fragments | Formed by cleavage along the hydrocarbon chain. | 55, 69, 83, 97 |

| [M-31]+ | Loss of the methoxy group (-OCH3). | 265 |

| [M-74]+ | Loss of the McLafferty fragment. | 222 |

This table presents typical mass-to-charge (m/z) values for fragment ions of an 18-carbon monounsaturated fatty acid methyl ester, such as (Z)-15-Octadecenoic acid methyl ester, when analyzed by GC-MS with electron ionization.

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) for Lipid Analysis

High-Performance Liquid Chromatography (HPLC) provides a powerful alternative to GC, particularly for heat-labile compounds or when non-destructive analysis is required. researchgate.net Reversed-phase HPLC (RP-HPLC) on octadecylsilyl columns is commonly used to separate FAMEs, often using acetonitrile-water mixtures as the mobile phase. nih.gov This technique can resolve many fatty acids, including some positional and geometric isomers, by varying the solvent composition. nih.gov

For the complex challenge of separating cis and trans isomers, silver ion HPLC (Ag+-HPLC) is a highly effective technique. researchgate.netepa.gov In Ag+-HPLC, the stationary phase is impregnated with silver ions, which form reversible complexes with the double bonds of unsaturated FAMEs. The strength of this interaction depends on the number, position, and geometry of the double bonds, allowing for the separation of isomers that are difficult to resolve by other means. researchgate.net

Supercritical Fluid Chromatography (SFC) is another valuable technique in lipid analysis. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, offering properties intermediate between a gas and a liquid. SFC can provide fast and efficient separations of FAMEs and is often considered a "green" alternative to normal-phase HPLC.

Thin-Layer Chromatography (TLC) for Lipid Fractionation

Thin-Layer Chromatography (TLC) is a simple, cost-effective method often used for the preliminary fractionation of lipid samples. researchgate.net While not providing the high resolution of GC or HPLC, it is invaluable for separating lipids into classes. Argentation TLC (Ag+-TLC), where the silica plate is impregnated with silver nitrate, is particularly useful. researchgate.net This method separates FAMEs based on their degree of unsaturation; saturated FAMEs travel furthest up the plate, followed by monoenes, dienes, and so on. It can also achieve some separation between cis and trans isomers. researchgate.net Following separation by TLC, the isolated fractions can be scraped from the plate, eluted, and subjected to further, more detailed analysis by techniques like GC-MS. researchgate.netnih.gov

Spectroscopic Methods for Structural Confirmation

While chromatography separates components, spectroscopy provides detailed information about molecular structure, which is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-13C-HSQC NMR, 13C NMR for double bond geometry and isomeric purity)

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that provides extensive structural information about molecules in solution. nih.gov Both ¹H and ¹³C NMR are powerful tools for analyzing FAMEs. aocs.org

¹³C NMR is particularly adept at determining the geometry of double bonds. nih.gov The chemical shifts of the carbon atoms involved in a double bond are sensitive to their configuration. nih.govbch.ro This allows for clear differentiation between cis (Z) and trans (E) isomers and can help confirm the isomeric purity of a sample. The large chemical shift range of ¹³C NMR results in minimal signal overlap, enabling refined structural analysis. bch.ro The chemical shifts of olefinic carbons, allylic carbons, and the terminal methyl carbon can be used to quantify the amounts of different unsaturated fatty acids in a mixture. dss.go.th

¹H NMR provides complementary information. The signals from protons attached to the double bond (olefinic protons), adjacent methylene groups (allylic protons), the methyl ester group, and the terminal methyl group all appear in distinct regions of the spectrum. nih.govaocs.org

Two-dimensional (2D) NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to correlate protons with the carbons to which they are directly attached. nih.govresearchgate.net This helps in assigning the complex signals in the spectra of fatty acids and provides a higher level of structural confirmation. nih.gov

| Group | Nucleus | Typical Chemical Shift (ppm) |

| Olefinic | ¹H | ~5.3-5.4 |

| ¹³C | ~128-131 | |

| Methyl Ester (-OCH₃) | ¹H | ~3.7 |

| ¹³C | ~51 | |

| Allylic (-CH₂-CH=) | ¹H | ~2.0 |

| ¹³C | ~27 | |

| Terminal Methyl (-CH₃) | ¹H | ~0.9 |

| ¹³C | ~14 | |

| Methylene α to C=O | ¹H | ~2.3 |

| ¹³C | ~34 |

This table presents typical ¹H and ¹³C NMR chemical shift ranges for key functional groups in a C18:1 fatty acid methyl ester like (Z)-15-Octadecenoic acid methyl ester.

Advanced Mass Spectrometry (MS) Techniques (e.g., GC-EI-qMS, LC-ESI-MS/MS for detailed profiling of fatty acid methyl esters)

Beyond standard GC-EI-MS, advanced mass spectrometry techniques offer enhanced sensitivity and structural information.

GC-EI-qMS (Gas Chromatography-Electron Ionization-quadrupole Mass Spectrometry) using a triple quadrupole mass spectrometer allows for tandem mass spectrometry (MS/MS) experiments. nih.gov In this setup, a specific ion from the initial fragmentation is selected and subjected to further fragmentation (Collision-Induced Dissociation, CID), providing more detailed structural data and improving the signal-to-noise ratio for quantification. shimadzu.comnih.gov

LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry) is a powerful platform for lipidomics. nih.gov Electrospray ionization (ESI) is a soft ionization technique that typically keeps the molecule intact, producing a strong signal for the protonated molecule or other adducts. nih.govresearchgate.net This is particularly useful for FAMEs where the molecular ion is weak under EI conditions. jeol.com Coupling HPLC with ESI-MS/MS allows for the separation of FAME isomers followed by their sensitive detection and quantification using methods like Multiple Reaction Monitoring (MRM). researchgate.net Chemical derivatization of the fatty acids can be employed to improve ionization efficiency and achieve very high sensitivity. researchgate.netnih.gov This approach enables rapid and accurate profiling of a wide spectrum of fatty acids in complex biological samples. nih.govnih.gov

Derivatization Strategies for Enhanced Analysis

Chemical derivatization is a key strategy to enhance the analytical capabilities for unsaturated lipids. The primary goal is to introduce a functionality at the site of the double bond that, upon ionization, directs fragmentation in a specific and interpretable manner. This allows for the unambiguous determination of the original position of unsaturation. Several methods exist, but one of the most convenient and widely applied for GC-MS analysis is the formation of dimethyl disulfide adducts. nsf.govnih.govresearchgate.net

The reaction of a monounsaturated fatty acid methyl ester with dimethyl disulfide (DMDS), typically catalyzed by iodine, results in the addition of two methylthio (-SCH₃) groups across the double bond. nih.govacs.org This one-pot derivatization procedure is effective for monoenoic fatty acids and converts the alkene into a dithioether derivative. nih.govresearchgate.net

When the resulting DMDS adduct of (Z)-15-Octadecenoic acid methyl ester is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), it yields a distinct mass spectrum. nih.govnih.gov The electron impact (EI) ionization of the derivative leads to a preferred cleavage of the carbon-carbon bond that was originally the double bond, now situated between the two carbon atoms bearing the methylthio groups. researchgate.net This specific fragmentation produces two major diagnostic ions that are highly characteristic of the original double bond's position.

For (Z)-15-Octadecenoic acid methyl ester, the double bond is located between carbon 15 and carbon 16 (Δ¹⁵). The derivatization reaction proceeds as follows:

Reactant : CH₃-(CH₂)₁-CH=CH-(CH₂)₁₃-COOCH₃ ((Z)-15-Octadecenoic acid methyl ester)

Reaction : Addition of CH₃-S-S-CH₃ across the C15-C16 double bond.

Product : CH₃-(CH₂)₁-CH(SCH₃)-CH(SCH₃)-(CH₂)₁₃-COOCH₃ (15,16-bis(methylthio)octadecanoate)

The mass spectrum of this adduct will show a clear molecular ion (M⁺) and, most importantly, two prominent fragment ions resulting from the cleavage between C-15 and C-16. The fragmentation yields an ion containing the terminal methyl end of the fatty acid and another ion containing the methyl ester terminus.

The expected diagnostic fragment ions for the DMDS adduct of (Z)-15-Octadecenoic acid methyl ester are:

An ion at m/z = 89 , corresponding to the fragment [CH₃-CH₂-CH(SCH₃)]⁺.

An ion at m/z = 301 , corresponding to the fragment [CH₃OOC-(CH₂)₁₃-CH(SCH₃)]⁺.

The presence of these two specific ions in the mass spectrum provides definitive evidence that the original double bond was located at the n-3, or Δ¹⁵, position.

Interactive Table: Predicted Mass Spectral Data for DMDS Adduct of (Z)-15-Octadecenoic acid methyl ester

| Analyte | Molecular Ion (M⁺) of Adduct (m/z) | Key Fragment Ion 1 (m/z) | Structure of Fragment 1 | Key Fragment Ion 2 (m/z) | Structure of Fragment 2 |

| DMDS Adduct of (Z)-15-Octadecenoic acid methyl ester | 390 | 89 | [CH₃-CH₂-CH(SCH₃)]⁺ | 301 | [CH₃OOC-(CH₂)₁₃-CH(SCH₃)]⁺ |

Biological Roles and Activities of Z 15 Octadecenoic Acid Methyl Ester in Non Human Systems

Antimicrobial Effects of Related Octadecenoic Acid Methyl Ester Isomers

There is no specific information in the reviewed literature detailing the antimicrobial effects of (Z)-15-Octadecenoic acid methyl ester. However, studies on extracts from various natural sources containing other isomers demonstrate a broad range of antimicrobial activities.

Antibacterial Activity

Extracts containing various FAMEs, including isomers of octadecenoic acid methyl ester, have shown activity against a spectrum of bacteria. For instance, extracts containing 9-Octadecenoic acid (Z)-, methyl ester have been identified as having anti-inflammatory and cancer-preventive properties. rjptonline.orgnih.gov Long-chain unsaturated fatty acids are noted for their inhibitory activity against many bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

FAME extracts from microalgae, which contained compounds like linolenic acid methyl ester (C18:3), exhibited antibacterial effects against pathogens such as Escherichia coli and Salmonella typhi. kuleuven.beresearchgate.net Similarly, FAME extracts from halophytic plants showed potent antibacterial activity. researchgate.net

Antifungal Activity

The antifungal potential of specific octadecenoic acid methyl ester isomers is often studied within complex mixtures. FAME extracts from microalgae demonstrated moderate antifungal activity against species like Candida sp. and Aspergillus niger. kuleuven.beresearchgate.net Plant-derived extracts containing 10-octadecenoic acid methyl ester and 9-octadecenoic acid (Z) methyl ester have also been reported to possess antifungal properties. jmaterenvironsci.com

Antioxidant Properties of Related Isomers

Specific antioxidant mechanisms and properties for (Z)-15-Octadecenoic acid methyl ester are not detailed in the available research. However, antioxidant activity is a frequently reported characteristic of other related fatty acid esters.

Extracts from the plant Thesium humile containing 10-octadecenoic acid methyl ester and 9-octadecenoic acid (Z) methyl ester were found to have antioxidant effects. jmaterenvironsci.com Likewise, 9,12,15-octadecatrienoic acid and its derivatives are cited as potent antioxidants. researchgate.net In analyses of sea cucumbers, 9-Octadecenoic acid (Z)-, methyl ester was a major component in extracts that demonstrated strong antioxidant activity. unm.ac.id Compounds such as n-hexadecanoic acid and 9,12-octadecadienoic acid (Z,Z)-, methyl ester, often found alongside octadecenoic acid isomers in natural extracts, are also known for their antioxidant capabilities. researchgate.netnih.gov

Interactions with Plant Physiology and Defense Mechanisms

There is no available research directly linking (Z)-15-Octadecenoic acid methyl ester to plant physiology or defense mechanisms, including responses to biotic stress from gall-forming insects.

Effects on Microbial Ecology and Interspecies Interactions

The specific role of (Z)-15-Octadecenoic acid methyl ester in microbial ecology is currently undefined in the scientific literature. The broader class of FAMEs can influence microbial growth, with some studies noting that the composition of fatty acids in a substance like biodiesel can affect which microbial communities, such as bacteria and fungi, proliferate. mdpi.com However, these findings are general and not specific to the (Z)-15- isomer. The use of FAME profiling is also a technique in microbial source tracking to differentiate bacteria, but this does not describe the compound's functional role in interspecies interactions. villanova.edu

Investigation of Antitumor/Anticancer Potentials in Non-Human Models or Cell Lines

There is a lack of specific studies in the scientific literature investigating the direct antitumor or anticancer potential of (Z)-15-Octadecenoic acid methyl ester in non-human models or cell lines.

However, (Z)-15-Octadecenoic acid is an omega-3 monounsaturated fatty acid. The broader categories of omega-3 fatty acids and various fatty acid esters have been the subject of extensive cancer research. Omega-3 polyunsaturated fatty acids, in particular, have been shown to have therapeutic potential against certain types of cancer by modulating inflammatory pathways and other cellular processes. researchgate.netcancernetwork.com

Research into synthetic omega-3 monounsaturated fatty acids with longer carbon chains (C19-C22) has indicated they can inhibit the proliferation and induce apoptosis in breast cancer cells that over-express COX-2. researchgate.net Furthermore, studies on isomers of the target compound have yielded relevant findings. For example, 9-Octadecenoic acid (Z)-, methyl ester (methyl oleate), a structural isomer, has been identified in plant and fungal extracts that exhibit anticancer and anti-inflammatory properties. ekb.egekb.egnih.gov Extracts containing this and other FAMEs have demonstrated cytotoxic effects against various human cancer cell lines, including liver (HepG2), breast (MCF-7), and colon (HCT-116) carcinomas. ekb.eg These studies suggest that fatty acid methyl esters as a class are biologically active, but specific data on the (Z)-15 isomer remains elusive.

Table 2: Antitumor/Anticancer Activity of Selected Isomers and Related Fatty Acid Methyl Esters

Note: Direct research on the antitumor/anticancer potential of (Z)-15-Octadecenoic acid methyl ester is not available. This table summarizes findings for other related compounds.

| Compound Name | Cancer Cell Line(s) | Activity Type | Key Finding | Source |

|---|---|---|---|---|

| 9-Octadecenoic acid (Z)-, methyl ester (Methyl oleate) | General | Anticancer, Anti-inflammatory | Frequently identified in extracts with demonstrated anticancer properties. | ekb.egnih.gov |

| 9,12-Octadecadienoic acid (Z,Z)-, methyl ester (Methyl linoleate) | General | Anticancer, Anti-inflammatory | Reported as a component of bioactive extracts with anticancer potential. | ekb.egnih.gov |

| 9,12,15-Octadecatrienoic acid, methyl ester, (Z,Z,Z)- (Methyl α-linolenate) | General | Anti-inflammatory, Estrogenic, Analgesic | Exhibits a range of biological activities, including anti-inflammatory effects relevant to cancer research. | researchgate.net |

| Longer-chain (C19-C22) ω-3 Monounsaturated Fatty Acids | COX-2 over-expressing breast cancer cells (MDA-MB-468) | Antiproliferative, Pro-apoptotic | Effectively inhibited cell proliferation and activated apoptosis. | researchgate.net |

Biosynthesis and Metabolic Pathways of Z 15 Octadecenoic Acid Methyl Ester

Precursor Role in Biological Synthesis of Other Bioactive Compounds

Currently, there is no direct scientific evidence to suggest that (Z)-15-Octadecenoic acid methyl ester serves as a specific precursor for the biosynthesis of other known bioactive compounds. The roles of fatty acid methyl esters as precursors are often linked to the functions of their corresponding free fatty acids. In plants, for instance, certain C18 unsaturated fatty acids are precursors to a class of signaling molecules known as octadecanoids, which includes the phytohormone jasmonic acid. However, these pathways typically involve fatty acids with different double bond positions, such as α-linolenic acid (9,12,15-octadecatrienoic acid).

Further research is required to determine if (Z)-15-Octadecenoic acid, and subsequently its methyl ester, plays any role as a biosynthetic precursor in any organism.

Integration into General Fatty Acid Metabolic Pathways within Organisms

(Z)-15-Octadecenoic acid methyl ester, as a fatty acid methyl ester (FAME), would likely be integrated into general lipid metabolism. The initial step would involve hydrolysis by esterases or lipases to yield (Z)-15-Octadecenoic acid and methanol. The resulting free fatty acid could then enter the β-oxidation pathway for energy production or be incorporated into cellular lipids such as phospholipids and triglycerides.

The metabolism of monounsaturated fatty acids is a well-established process. However, the specific recognition and processing of the Δ15 double bond by the enzymes of these pathways have not been specifically documented for this isomer.

Enzymatic Transformations Involved in its Formation and Breakdown

The formation of (Z)-15-Octadecenoic acid would likely be catalyzed by a fatty acid desaturase. These enzymes introduce double bonds into specific positions of saturated fatty acyl chains. The biosynthesis would likely start from stearic acid (18:0), with a desaturase acting at the C-15 position. The subsequent esterification to form the methyl ester could be a result of enzymatic or non-enzymatic processes, though specific methyltransferases for this purpose are not well-characterized in this context.

The breakdown of (Z)-15-Octadecenoic acid methyl ester would begin with its hydrolysis, as mentioned previously. The resulting (Z)-15-Octadecenoic acid would then be activated to its acyl-CoA derivative and undergo β-oxidation. The presence of the double bond at an odd-numbered carbon would require the action of an isomerase to shift the double bond to a position amenable to the standard β-oxidation machinery.

Genetic and Molecular Basis of Biosynthesis in Producing Organisms

The genetic basis for the production of (Z)-15-Octadecenoic acid would reside in the gene encoding a specific Δ15-desaturase. In plants, fatty acid desaturase (FAD) genes are responsible for the synthesis of unsaturated fatty acids. For example, the FAD3 gene encodes for a Δ15-desaturase that converts linoleic acid to α-linolenic acid. It is plausible that an organism producing (Z)-15-Octadecenoic acid would possess a desaturase with specificity for the C-15 position of stearoyl-CoA or a similar substrate.

However, no specific gene or organism has been identified in the current body of scientific literature that is responsible for the dedicated biosynthesis of (Z)-15-Octadecenoic acid. The regulation of such a gene would likely be under the control of transcription factors responsive to environmental and developmental cues, similar to other fatty acid biosynthetic genes.

Environmental Fate and Ecological Impact of Z 15 Octadecenoic Acid Methyl Ester

Biodegradation Pathways in Environmental Compartments

The primary mechanism for the environmental degradation of FAMEs is microbial action. researchgate.net A wide variety of microorganisms in soil and water possess the necessary enzymes to break down these compounds. lyellcollection.org

In soil, FAMEs are considered to be readily biodegradable under both aerobic and anaerobic conditions. concawe.eu The degradation process is typically initiated by enzymatic hydrolysis of the ester bond. lyellcollection.org This initial step, known as de-esterification, is carried out by lipase (B570770) enzymes present in numerous microorganisms, yielding the corresponding free fatty acid (in this case, (Z)-15-Octadecenoic acid) and methanol. lyellcollection.org Both of these intermediate products are themselves readily biodegradable. researchgate.netlyellcollection.org

Following hydrolysis, the fatty acid carbon chain is typically metabolized through the β-oxidation pathway. lyellcollection.orgresearchgate.net This process sequentially shortens the fatty acid chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production within the microbial cells. researchgate.net Studies on the degradation of soybean-derived FAMEs, which include methyl oleate (B1233923), have shown the formation of a series of both even- and odd-numbered shorter-chain fatty acids as metabolites, consistent with the β-oxidation process. lyellcollection.org

Research on the biotransformation of the related compound oleic acid by the soil bacterium Micrococcus luteus has identified several key metabolites. nih.gov This suggests a potential degradation pathway that may be applicable to its isomers.

Table 1: Potential Metabolites in the Biodegradation of C18:1 Fatty Acids/Esters in Soil

| Precursor Compound | Metabolite | Description of Transformation | Reference |

| Oleic Acid | 10-Hydroxystearic acid | Hydration of the double bond | nih.gov |

| Oleic Acid | 10-Ketostearic acid | Oxidation of the hydroxyl group | nih.gov |

| Oleic Acid | 4-Ketolauric acid | Product of β-oxidation | nih.gov |

| 4-Ketolauric acid | γ-Dodecalactone | Reduction and subsequent cyclization | nih.gov |

This table is based on the biotransformation of oleic acid, an isomer of the parent fatty acid of (Z)-15-Octadecenoic acid methyl ester, and represents a potential pathway.

In aquatic environments, (Z)-15-Octadecenoic acid methyl ester is expected to undergo rapid biodegradation, particularly under aerobic conditions. nih.gov Due to their low water solubility, FAMEs are likely to partition to suspended solids and sediment. concawe.eunih.gov The presence of water is crucial for microbial activity and the initial hydrolysis of the ester bond. nih.gov

Microbial communities in aquatic systems can adapt to utilize FAMEs as a carbon source. scielo.br The introduction of FAMEs, such as from biodiesel spills, can lead to an increase in the population of degrading microorganisms. nih.gov Studies on diesel-biodiesel blends have shown that preliminary exposure of bacteria like Bacillus subtilis and Pseudomonas aeruginosa to the fuel enhances their degradation capabilities. scielo.brresearchgate.net Under anaerobic conditions, such as in sediments, long-chain unsaturated fatty acids can be degraded by specific bacterial consortia, including those from the Syntrophomonadaceae and Syntrophobacteraceae families. nih.govresearchgate.net The degradation process in aquatic systems follows a similar pathway to that in soil, beginning with hydrolysis followed by oxidation of the fatty acid. lyellcollection.orgarcjournals.org

Environmental Persistence and Mobility Assessment (e.g., low persistence and mobility for related polyol esters)

Based on data for related FAMEs, (Z)-15-Octadecenoic acid methyl ester is expected to have low persistence and low mobility in the environment. concawe.eu

FAMEs are generally characterized by low aqueous solubility and low volatility. concawe.eu This inherent property limits their mobility in the aqueous phase of soil and groundwater. concawe.eu Hydrolysis can generate the corresponding fatty acid, which may be more mobile, but this metabolite is also readily biodegradable, preventing significant transport. researchgate.net The estimated soil organic carbon-water (B12546825) partition coefficient (Koc) for the related compound methyl oleate is high, suggesting that it will strongly adsorb to soil and sediment, further limiting its mobility. nih.gov

The persistence of FAMEs in the environment is considered low due to their susceptibility to rapid biodegradation. atamanchemicals.commercuria.com Various studies on related polyol esters and fatty acid esters have classified them as readily biodegradable, with significant degradation occurring within a 28-day period under laboratory conditions. epa.gov This rapid removal by microorganisms prevents long-term persistence in soil and aquatic systems. epa.gov

Bioaccumulation Potential in Ecological Food Webs (e.g., low potential for related compounds)

The potential for (Z)-15-Octadecenoic acid methyl ester to bioaccumulate in ecological food webs is considered low. epa.govhns-ms.eu

Due to their lipophilic nature (high solubility in fats) and low water solubility, FAMEs would be expected to be taken up by aquatic organisms. epa.gov However, this tendency is counteracted by the ability of aerobic organisms to readily metabolize these compounds through processes like β-oxidation. epa.gov Therefore, significant bioconcentration in fish and other aquatic life is not anticipated to be a major environmental issue. epa.gov The GESAMP (Group of Experts on the Scientific Aspects of Marine Environmental Protection) hazard profile for FAMEs assigns a bioaccumulation rating of "0," indicating no potential to bioaccumulate. hns-ms.eu An assessment of a related substance also determined a low bioconcentration factor (BCF) in mussels. mercuria.com

Table 2: Summary of Environmental Fate Parameters for Related Fatty Acid Methyl Esters (FAMEs)

| Parameter | Assessment for Related FAMEs | Rationale/Supporting Evidence | Reference(s) |

| Persistence | Low | Readily biodegradable in soil, water, and sediment. | concawe.euepa.govmercuria.com |

| Mobility in Soil | Low | Low aqueous solubility; expected to adsorb to soil and sediment. | concawe.eulyellcollection.orgnih.gov |

| Bioaccumulation | Low Potential | Readily metabolized by aerobic organisms; low BCF values reported for related compounds. | mercuria.comepa.govhns-ms.eu |

Biotechnological and Industrial Applications of Z 15 Octadecenoic Acid Methyl Ester

Applications in Material Science and Chemical Industries

(Z)-15-Octadecenoic acid methyl ester serves as a versatile building block and intermediate in the chemical industry. a2bchem.com Its applications in this domain are primarily centered around its use in the formulation of a variety of products.

In the cosmetics and personal care industry, this fatty acid methyl ester is utilized as an ingredient in the formulation of creams, lotions, and serums. a2bchem.com Its emollient properties contribute to the texture and feel of these products on the skin. Similar C18:1 methyl esters, such as methyl oleate (B1233923), are employed as intermediates for detergents, emulsifiers, wetting agents, and stabilizers. atamanchemicals.com

Furthermore, (Z)-15-Octadecenoic acid methyl ester and related long-chain fatty acid esters find application as plasticizers and in the manufacturing of lubricants and lubricating waxes. atamanchemicals.com Their molecular structure allows them to integrate into polymer matrices, increasing flexibility and durability.

Potential in Biofuel Production as a Fatty Acid Methyl Ester

(Z)-15-Octadecenoic acid methyl ester is a type of fatty acid methyl ester (FAME), the primary component of biodiesel. The properties of biodiesel are largely dictated by the composition of its constituent FAMEs. Monounsaturated fatty acids, such as the C18:1 backbone of (Z)-15-Octadecenoic acid methyl ester, are considered highly desirable for biodiesel production as they offer a good compromise between cold-flow properties and oxidative stability. researchgate.netresearchgate.net

The presence of a single double bond in the carbon chain of (Z)-15-Octadecenoic acid methyl ester results in better low-temperature performance compared to saturated fatty acid methyl esters, which have a tendency to crystallize at higher temperatures. upm.edu.myujs.edu.cn At the same time, it exhibits greater oxidative stability than polyunsaturated fatty acid methyl esters, which are more prone to degradation over time. iea-amf.org For instance, a biodiesel ester composed primarily of a C18:3 methyl ester is significantly more unstable than one made of a C18:1 methyl ester. iea-amf.org

Below is a data table comparing the key fuel properties of methyl oleate, a closely related C18:1 methyl ester, with other common saturated and polyunsaturated fatty acid methyl esters found in biodiesel.

| Fatty Acid Methyl Ester | Chemical Formula | Cetane Number | Kinematic Viscosity at 40°C (mm²/s) | Oxidation Stability (Rancimat, 110°C, hours) | Cloud Point (°C) |

| Methyl Palmitate (C16:0) | C₁₇H₃₄O₂ | ~86 | 4.38 | >24 | ~30 |

| Methyl Stearate (C18:0) | C₁₉H₃₈O₂ | ~87 | 5.85 | >24 | ~39 |

| Methyl Oleate (C18:1) | C₁₉H₃₆O₂ | ~57-59 | 4.51 | ~2.79 | ~0 |

| Methyl Linoleate (C18:2) | C₁₉H₃₄O₂ | ~37 | 3.59 | ~0.5 | ~-19 |

| Methyl Linolenate (C18:3) | C₁₉H₃₂O₂ | ~23 | 3.14 | ~0.0 | ~-37 |

Data compiled from various sources. researchgate.netresearchgate.netresearchgate.netscilit.comresearchgate.net

Role in Agricultural and Pest Management Strategies

Fatty acid methyl esters, including long-chain monounsaturated variants like (Z)-15-Octadecenoic acid methyl ester, have been investigated for their potential roles in agriculture, particularly in pest and weed management.

Some research has pointed to the use of fatty acid esters as active ingredients or carriers in herbicidal formulations. nih.gov These compounds can facilitate the penetration of the plant cuticle due to their lipophilic nature. nih.gov Certain long-chain fatty acids are known to inhibit the synthesis of very long-chain fatty acids in plants, a mechanism of action for some pre-emergent herbicides. ucanr.edupressbooks.pub

In the context of pest management, the nematicidal activity of various fatty acid esters has been explored. While some studies have shown that certain fatty acid esters, such as methyl pelargonate, exhibit significant nematicidal activity against root-knot and soybean cyst nematodes, the efficacy of C18:1 methyl esters has produced conflicting results. nih.govflvc.orgnih.gov One patent suggests that while a number of longer-chain fatty acids had nematicidal activity, oleic acid methyl ester was not found to be nematicidal in their specific tests. quickcompany.ingoogle.com However, other research indicates that fatty acid methyl esters can be toxic to nematodes. nih.gov

Utilization in Specialized Industrial Research and Development

The specific chemical structure of (Z)-15-Octadecenoic acid methyl ester makes it a valuable intermediate in specialized industrial research and development. It is particularly noted for its role in the synthesis of pharmaceuticals, as well as flavors and fragrances. a2bchem.com

In the pharmaceutical industry, long-chain fatty acid esters can be used as precursors or building blocks for more complex molecules with therapeutic properties. Their biocompatibility and specific reactivity make them suitable starting materials for a range of synthetic pathways.

In the flavor and fragrance industry, esters are a well-known class of compounds responsible for the characteristic scents and tastes of many natural products. (Z)-15-Octadecenoic acid methyl ester can be used as a raw material for the synthesis of other esters or specialty chemicals with unique olfactory properties. atamanchemicals.com

Prospects in Marine Biotechnology (in context of fatty acid profiling)

In the field of marine biotechnology, the analysis of fatty acid methyl ester profiles is a crucial tool for the characterization of marine organisms. nih.gov The fatty acid composition of marine microorganisms, such as microalgae and cyanobacteria, can be species-specific, allowing for their use as biomarkers for identification and classification. google.com

The identification and quantification of all fatty acid methyl esters, including (Z)-15-Octadecenoic acid methyl ester, within an organism's lipid profile can provide valuable insights into its metabolism, diet, and environmental interactions. For example, the fatty acid profile of marine invertebrates is an indicator of their ecology and biochemistry. nih.gov The presence and relative abundance of specific fatty acids, such as (Z)-17-methyl-13-octadecenoic acid found in the sponge Polymastia penicillus, can reveal unique biochemical pathways. nih.gov

Furthermore, the fatty acid composition is a key determinant of the nutritional value of marine microalgae, which are at the base of the marine food web. By profiling the fatty acid methyl esters, researchers can assess the suitability of different microalgal species for aquaculture feeds and for the production of high-value polyunsaturated fatty acids for human consumption.

Emerging Research Areas and Future Perspectives

Elucidation of Specific Biochemical Mechanisms of Action in Non-Human Systems at a Molecular Level

Currently, the precise biochemical and molecular mechanisms of (Z)-15-Octadecenoic acid methyl ester in non-human systems have not been extensively investigated. Future research is expected to focus on how this specific isomer interacts with cellular components. As a monounsaturated omega-3 fatty acid, its actions could be linked to several cellular processes. nih.gov

Potential areas of investigation include:

Membrane Interactions: How (Z)-15-Octadecenoic acid methyl ester incorporates into and influences the fluidity and properties of cellular membranes in various non-human organisms.

Enzyme Interactions: Its potential role as a substrate or modulator for enzymes involved in lipid metabolism, such as lipases and desaturases.

Signaling Pathways: Investigating whether it or its derivatives act as signaling molecules, potentially influencing pathways related to inflammation or immune response, similar to other omega-3 fatty acids. nih.gov

Research in these areas will likely involve in vitro studies with isolated enzymes and cells, as well as in vivo studies in model organisms.

Comprehensive Metabolomic and Lipidomic Profiling Studies Across Diverse Biological Systems

Comprehensive metabolomic and lipidomic analyses are powerful tools for understanding the role of specific lipids in biological systems. jsbms.jp Future studies are needed to map the presence and abundance of (Z)-15-Octadecenoic acid methyl ester across a wide range of organisms and tissues. Such profiling could reveal:

Distribution and Abundance: Identifying the biological systems (e.g., plants, microorganisms, insects) where this isomer is naturally present and in what quantities. mdpi.com

Metabolic Fate: Tracing the metabolic pathways involving (Z)-15-Octadecenoic acid methyl ester to identify its downstream metabolites and their biological functions.

Biomarker Potential: Assessing whether the levels of this compound correlate with specific physiological or pathological states in different organisms.

These studies will rely on advanced analytical techniques, such as mass spectrometry-based lipidomics platforms, to accurately identify and quantify this specific isomer in complex biological samples. nih.gov

Development of Sustainable Production Methods and Biorefineries

The sustainable production of specific FAMEs is a growing area of interest, driven by the demand for biofuels and bio-based chemicals. gre.ac.uk While general methods for FAME production are well-established, future research could focus on developing selective and sustainable methods for (Z)-15-Octadecenoic acid methyl ester. google.comresearchgate.net

Key research directions include:

Catalyst Development: Designing novel catalysts for the transesterification of oils that favor the formation of this specific isomer.

Biocatalysis: Exploring the use of enzymes (lipases) that can selectively synthesize (Z)-15-Octadecenoic acid methyl ester under mild and environmentally friendly conditions.

Biorefinery Integration: Integrating the production of this FAME into biorefinery concepts, where biomass is converted into a range of valuable products, thereby enhancing the economic viability and sustainability of the process. researchgate.net

The following table summarizes potential sustainable production strategies for FAMEs, which could be adapted for (Z)-15-Octadecenoic acid methyl ester:

| Production Strategy | Description | Potential Advantages |

| Heterogeneous Catalysis | Using solid catalysts that can be easily separated from the reaction mixture. | Catalyst reusability, reduced waste, and simpler purification processes. |

| Enzymatic Transesterification | Employing lipases as biocatalysts for the reaction. | High selectivity, mild reaction conditions, and production of high-purity glycerol (B35011) as a byproduct. |

| Supercritical Fluid Technology | Using supercritical fluids (e.g., methanol) as both a solvent and a reactant. | Fast reaction rates, no catalyst required, and simplified product separation. |

| Microbial Production | Engineering microorganisms to produce specific fatty acids that can be converted to the desired FAME. | Utilization of renewable feedstocks and potential for producing specific isomers. |

Exploration of Novel Ecological Roles and Inter-organismal Interactions

The ecological roles of many individual fatty acids are still not fully understood. nih.gov For (Z)-15-Octadecenoic acid methyl ester, future research could uncover its involvement in various ecological interactions. As some monounsaturated omega-3 fatty acids are known to be pheromone precursors in insects, this is a plausible area of investigation. nih.gov

Potential ecological roles to be explored include:

Pheromonal Communication: Investigating if it serves as a pheromone or a precursor to pheromones in insects or other organisms.

Trophic Interactions: Its role as a dietary tracer in food web studies, helping to elucidate predator-prey relationships. frontiersin.orgresearchgate.net

Plant-Herbivore Interactions: As some plant unsaturated fatty acids are involved in defense against herbivores, the role of this specific isomer could be explored in this context. nih.gov

Advanced Analytical Techniques for Trace Analysis and Isomeric Differentiation in Complex Mixtures

The accurate analysis of specific FAME isomers in complex mixtures is a significant analytical challenge. nih.gov Future advancements in analytical chemistry will be crucial for studying (Z)-15-Octadecenoic acid methyl ester.

Emerging analytical techniques that could be applied include:

Multidimensional Gas Chromatography (GCxGC): This technique offers enhanced separation power, which is essential for resolving complex mixtures of fatty acid isomers.

Mass Spectrometry with Advanced Ionization Techniques: Methods like chemical ionization mass spectrometry can aid in the identification of trace components and the determination of molecular weights of unsaturated FAMEs. nih.gov

Supercritical Fluid Chromatography (SFC): SFC can provide alternative selectivity for the separation of FAME isomers.

The table below highlights some advanced analytical techniques for FAME isomer analysis:

| Analytical Technique | Principle | Application in FAME Analysis |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and provides mass-to-charge ratio for identification. | Standard method for FAME profiling, but may have limitations in separating closely related isomers. restek.com |

| Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) | Separates FAMEs based on the number, position, and geometry of double bonds through interaction with silver ions. | Effective for separating cis/trans isomers and positional isomers of monounsaturated FAMEs. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about molecules based on the magnetic properties of their atomic nuclei. | Can be used to confirm the position and configuration of double bonds in purified FAME isomers. |

Bioengineering Approaches for Enhanced Biosynthesis in Model Organisms

Metabolic engineering of microorganisms offers a promising avenue for the sustainable production of specific fatty acids and their derivatives. sciepublish.commdpi.comresearchgate.netnih.govnih.gov Future bioengineering efforts could be directed towards developing microbial cell factories for the high-yield production of (Z)-15-Octadecenoic acid.

Key strategies in this area may include:

Identification and Characterization of Novel Enzymes: Discovering and characterizing desaturases and elongases that can specifically synthesize the precursor fatty acid.

Pathway Engineering: Introducing and optimizing heterologous biosynthetic pathways in model organisms like Escherichia coli or Saccharomyces cerevisiae.

Systems Biology Approaches: Utilizing genomics, transcriptomics, and proteomics to understand and overcome metabolic bottlenecks in the production host.

The successful implementation of these bioengineering strategies could lead to a sustainable and cost-effective source of (Z)-15-Octadecenoic acid methyl ester for various potential applications.

Q & A

Q. What analytical methods are most reliable for identifying (Z)-15-Octadecenoic acid methyl ester in complex mixtures?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) with polar cyanosilicone capillary columns (e.g., 60 m length, 0.25 mm ID) is standard for resolving geometric isomers. Derivatization to fatty acid methyl esters (FAMEs) using boron trifluoride-methanol is recommended to enhance volatility . Retention indices and spectral matching against databases like Wiley or NIST (with match quality >90%) are critical for identification .

- Key Parameters : Use temperature programming (e.g., 50°C to 280°C at 4°C/min) and split ratios (1:50–1:100) to optimize peak resolution .

Q. What safety protocols are essential when handling (Z)-15-Octadecenoic acid methyl ester?

- Hazard Mitigation : Wear nitrile gloves and goggles to prevent skin/eye irritation (GHS H315/H319). Use fume hoods to avoid inhalation of vapors (H335) .

- Spill Management : Absorb spills with inert materials (e.g., quartz sand) and avoid drainage into aquatic systems (H413) .

- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical evaluation .

Q. How is (Z)-15-Octadecenoic acid methyl ester synthesized from natural precursors?

- Procedure : Transesterification of triglycerides (e.g., from waste cooking oil) using alkaline catalysts (e.g., NaOH or MgO nano-catalysts) at 60–70°C for 1–2 hours yields FAMEs. Purify via vacuum distillation or silica gel chromatography .

- Yield Optimization : Monitor reaction kinetics via FTIR or GC to confirm esterification completion (>95% FAME content) .

Advanced Research Questions

Q. How can GC parameters be optimized to distinguish (Z)-15-Octadecenoic acid methyl ester from positional or geometric isomers?

- Column Selection : High-polarity columns (e.g., SP-2560 or CP-Sil 88) enhance separation of cis/trans isomers. Confirm elution order using certified FAME standards .

- Isotopic Labeling : Use deuterated internal standards to correct for matrix effects in lipid-rich samples .

Q. What strategies resolve structural ambiguities in (Z)-15-Octadecenoic acid methyl ester when NMR data conflicts with GC-MS results?

- Multi-Technique Validation : Combine ¹³C NMR (δ 127–130 ppm for double-bond carbons) with infrared spectroscopy (C=O stretch at 1740 cm⁻¹) to confirm esterification. For double-bond position, employ ozonolysis followed by GC-MS analysis of cleavage products .

- Contradiction Analysis : Cross-validate against synthetic standards or literature retention indices (e.g., NIST Chemistry WebBook) .

Q. How should researchers address contradictory data in quantification studies (e.g., GC vs. HPLC)?

- Source Investigation : Check for derivatization inefficiencies (e.g., incomplete methylation in GC) or detector bias (HPLC-UV vs. GC-FID). Calibrate with certified reference materials .

- Statistical Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers or matrix interference factors .

Data Reporting and Reproducibility

Q. What experimental details are critical for reproducibility in FAME studies?

- Documentation : Report column specifications, temperature programs, and derivatization protocols verbatim. For novel syntheses, provide purity data (HPLC/GC ≥98%) and spectral validation (e.g., MS/MS fragmentation patterns) .

- Supplemental Data : Archive raw chromatograms and NMR spectra in repositories like Figshare or institutional databases, citing them in the main text .

Q. How to validate the environmental impact claims of (Z)-15-Octadecenoic acid methyl ester in biofuel research?

- Lifecycle Analysis : Use ASTM D6866 for biodegradability testing and compare energy output vs. fossil diesel via bomb calorimetry. Reference aquatic toxicity thresholds (EC₅₀) from OECD Guidelines .

Contradictions and Limitations

- Safety Data Variability : Some SDS sheets classify the compound as low-risk (H413), while others note respiratory irritation (H335). This discrepancy may arise from purity differences—always verify batch-specific hazards .

- Analytical Sensitivity : GC-MS may fail to detect trace isomers in impure samples. Use orthogonal methods (e.g., silver-ion HPLC) for low-abundance isomer resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.